2,2',3,4,4',6-Hexabromodiphenyl ether

Overview

Description

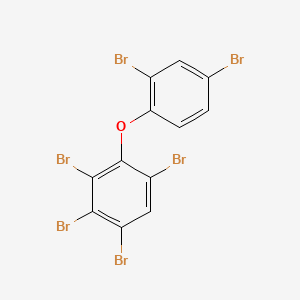

2,2',3,4,4',6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) compound, known for its use as a flame retardant. This compound is part of a group of chemicals that have been widely used in various industries to reduce the flammability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,4',6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process requires controlled conditions to ensure the addition of bromine atoms at specific positions on the benzene rings. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, and under elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2',3,4,4',6-Hexabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Halogen exchange reactions can be performed using different halogenating agents.

Major Products Formed: The major products formed from these reactions include various brominated derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Industrial Applications

1. Flame Retardant in Textiles and Plastics

- BDE-153 is extensively used in the textile industry to enhance fire resistance. It is incorporated into upholstery fabrics, carpets, and drapery to meet safety standards against flammability.

- In plastics, particularly in electronic devices and consumer goods, BDE-153 serves to reduce the risk of ignition during use.

2. Electronics

- BDE-153 is integrated into circuit boards and other electronic components to prevent fire hazards. Its thermal stability makes it suitable for high-temperature applications.

Environmental Impact and Human Health

BDE-153 is recognized for its persistence in the environment and potential bioaccumulation in living organisms. Studies have indicated that exposure to PBDEs, including BDE-153, may lead to various health risks:

1. Endocrine Disruption

- Research indicates that BDE-153 can disrupt endocrine functions in humans and wildlife. This disruption may lead to reproductive issues and developmental problems in offspring .

2. Cancer Risk

- A notable case-control study examined the association between serum levels of PBDEs and breast cancer risk among women. The findings suggested no significant correlation between BDE-153 levels and breast cancer incidence . However, the study highlighted the need for further investigation into long-term exposure effects.

Analytical Methods for Detection

Detection of BDE-153 in environmental samples is crucial for assessing its impact on human health and ecosystems. Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method allows for the sensitive detection of PBDEs in complex matrices such as soil, water, and biological tissues.

| Method | Application | Detection Limit |

|---|---|---|

| Gas Chromatography | Environmental samples | ng/g |

| High-Performance Liquid Chromatography (HPLC) | Biological samples | pg/mL |

Case Studies

Case Study 1: Human Exposure Assessment

A study conducted on women in California assessed levels of various PBDEs, including BDE-153, in adipose tissue samples collected during surgeries. The results indicated significant concentrations of these compounds, raising concerns about their long-term health effects .

Case Study 2: Environmental Monitoring

Monitoring programs have been established to track PBDE levels in aquatic environments. A study reported elevated concentrations of BDE-153 in sediment samples from urban waterways, highlighting its persistence and potential ecological risks .

Regulatory Status

Due to growing concerns over the health impacts associated with PBDEs, including BDE-153, many countries have implemented regulations to limit their use. The European Union has classified certain PBDEs as hazardous substances under REACH regulations.

Mechanism of Action

The mechanism by which 2,2',3,4,4',6-Hexabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is believed to disrupt endocrine function by mimicking or interfering with the action of natural hormones. The compound can bind to hormone receptors, leading to altered gene expression and physiological effects.

Molecular Targets and Pathways Involved:

Hormone Receptors: Binding to thyroid hormone receptors, leading to potential thyroid dysfunction.

Signal Transduction Pathways: Interference with intracellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

2,2',3,4,4',6-Hexabromodiphenyl ether is one of several PBDEs, including 2,2',4,4',5,5'-Hexabromodiphenyl ether and 2,2',4,4',5,6'-Hexabromodiphenyl ether. While all PBDEs share similar flame-retardant properties, they differ in their specific bromination patterns and potential toxicological effects. This compound is unique in its specific arrangement of bromine atoms, which influences its chemical behavior and biological impact.

Biological Activity

2,2',3,4,4',6-Hexabromodiphenyl ether (BDE-153) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants that have raised significant environmental and health concerns due to their persistence and potential toxicity. This article explores the biological activity of BDE-153, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

BDE-153 is characterized by its six bromine atoms attached to two phenyl rings. Its chemical structure contributes to its stability and bioaccumulation potential in biological systems.

Toxicokinetics

Research indicates that BDE-153 can accumulate in human tissues, particularly in adipose tissue, liver, and breast milk. Studies have shown that exposure to PBDEs can lead to elevated serum concentrations in populations exposed to contaminated environments .

Mechanisms of Toxicity

The toxicity of BDE-153 has been linked to several biological mechanisms:

- Endocrine Disruption : BDE-153 has been shown to interfere with thyroid hormone levels, which can affect metabolic processes and development. For instance, maternal exposure to PBDEs during pregnancy has been associated with reduced thyroxine levels in dams and altered thyroid hormone levels in offspring .

- Liver Toxicity : Studies on Wistar rats exposed to PBDEs revealed significant changes in liver gene expression, indicating potential hepatotoxic effects. Specifically, 1,066 gene transcript changes were observed in female rats at postnatal day 22 . These changes were associated with metabolic pathways and may contribute to liver hypertrophy and other metabolic disorders.

- Neurodevelopmental Effects : Animal studies have indicated that exposure to BDE-153 during critical developmental windows can lead to neurobehavioral alterations. For example, offspring from treated dams exhibited increased activity levels and structural changes in reproductive organs .

Breast Cancer Risk

A nested case-control study investigated the association between serum concentrations of various PBDE congeners, including BDE-153, and the risk of papillary thyroid cancer (PTC). The study found an increased risk associated with higher serum levels of certain PBDEs but did not find a significant correlation specifically for BDE-153 .

Liver Toxicity Assessment

In a comprehensive study examining the effects of PBDEs on liver function, researchers administered a PBDE mixture (including BDE-153) to pregnant rats. The results indicated significant hepatotoxicity characterized by liver enlargement and metabolic enzyme induction at relatively low doses .

Toxicological Data Summary

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESDYWNWEVPOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30785353 | |

| Record name | 1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30785353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-96-2 | |

| Record name | 2,2',3,4,4',6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrabromo-4-(2,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30785353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ED43SC4AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.